Mal-PEG3-NH2 TFA
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Overview
Description
Mal-PEG3-NH2 TFA, also known as Maleimide-Polyethylene Glycol3-Amine Trifluoroacetate, is a linear heterobifunctional polyethylene glycol crosslinker. It contains both a maleimide group and an amine group, making it a versatile compound for various applications. This compound is non-degradable and is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-NH2 TFA involves the reaction of maleimide with polyethylene glycol and an amine group. The process typically includes the following steps:
Activation of Maleimide: Maleimide is activated using a suitable reagent.
Polyethylene Glycol Conjugation: The activated maleimide is then conjugated with polyethylene glycol under controlled conditions.
Amine Introduction: Finally, an amine group is introduced to the polyethylene glycol-maleimide conjugate.
The reaction conditions often involve maintaining a specific temperature and pH to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The compound is typically stored under nitrogen at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG3-NH2 TFA undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups, forming stable thioether bonds.
Addition Reactions: The amine group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds. The reaction is typically carried out at room temperature in a suitable solvent.
Addition Reactions: Electrophiles such as aldehydes or ketones are used, often under mild conditions to prevent degradation of the compound.
Major Products
Thioether Bonds: Formed from substitution reactions with thiol groups.
Amine Derivatives: Formed from addition reactions with electrophiles.
Scientific Research Applications
Mal-PEG3-NH2 TFA has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in the conjugation of proteins and peptides for various studies.
Medicine: Utilized in drug delivery systems and the development of PROTACs.
Industry: Applied in the production of advanced materials and bioconjugates.
Mechanism of Action
The mechanism of action of Mal-PEG3-NH2 TFA involves its ability to form stable bonds with thiol and electrophilic groups. The maleimide group reacts with thiol groups, forming thioether bonds, while the amine group can participate in addition reactions with electrophiles. These reactions enable the compound to act as a versatile linker in various applications .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-NH2 TFA: A similar compound with a shorter polyethylene glycol chain.
Mal-NH2 TFA: Contains an alkyl chain instead of polyethylene glycol.
Uniqueness
Mal-PEG3-NH2 TFA is unique due to its longer polyethylene glycol chain, providing greater flexibility and solubility compared to shorter chain analogs. This makes it particularly useful in applications requiring extended reach and enhanced solubility .
Properties
Molecular Formula |
C14H21F3N2O7 |
---|---|
Molecular Weight |
386.32 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H20N2O5.C2HF3O2/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16;3-2(4,5)1(6)7/h1-2H,3-10,13H2;(H,6,7) |
InChI Key |
XJFZSMGECVGGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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